but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Description
The compound but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a hybrid molecule comprising two distinct moieties:
- But-2-enedioic acid: A dicarboxylic acid with conjugated double bonds. Its stereochemistry determines whether it is fumaric acid (2E isomer) or maleic acid (2Z isomer) .
- 1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid: A pyrrolidine-2-carboxylic acid (proline derivative) functionalized with an ethoxy-oxo-phenylbutanamide group and a propanoyl linker.
Properties
IUPAC Name |
but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidine-2-carboxylic Acid Derivatives
Pyrrolidine-2-carboxylic acid (a proline analog) is typically synthesized via cyclization of 4-chlorobutan-1-amine under basic conditions. Industrial-scale production employs catalytic hydrogenation of 1,4-butanediol with ammonia at 165–200°C and 17–21 MPa pressure. For laboratory synthesis, N-Boc-protected pyrrolidine-2-carboxylic acid is preferred to prevent unwanted side reactions during subsequent steps.
Example Protocol
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Reactants : 4-Chlorobutan-1-amine (1.0 equiv), NaOH (2.5 equiv)
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Conditions : Reflux in ethanol (12 h)
Side-Chain Introduction via Amide Coupling
Synthesis of 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl Intermediate
The propanoyl side chain is constructed using carbodiimide-mediated coupling. A representative method from peptide synthesis involves:
Reagents
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N-Boc-pyrrolidine-2-carboxylic acid (1.0 equiv)
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1-Ethoxy-1-oxo-4-phenylbutan-2-amine (1.1 equiv)
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EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
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N-Methylmorpholine (2.0 equiv)
Procedure
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Activate N-Boc-pyrrolidine-2-carboxylic acid with EDC·HCl and HOBt in dichloromethane (DCM) at 20°C for 1 h.
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Add 1-ethoxy-1-oxo-4-phenylbutan-2-amine and stir for 16 h.
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Quench with 1 M HCl, extract with DCM, and purify via silica gel chromatography.
Deprotection and Final Assembly
Removal of Boc Protecting Group
The N-Boc group is cleaved using trifluoroacetic acid (TFA) to expose the pyrrolidine nitrogen for subsequent salt formation:
Conditions
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TFA:DCM (1:1 v/v), 2 h at 0°C
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Neutralization with 10% NaHCO₃
Salt Formation with But-2-enedioic Acid
The free base is combined with but-2-enedioic acid in a 1:1 molar ratio:
Procedure
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Dissolve the pyrrolidine derivative in ethanol.
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Add but-2-enedioic acid (1.0 equiv) and stir at 50°C for 2 h.
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Crystallize by cooling to 4°C.
Innovative Synthetic Approaches
Microwave-Assisted Coupling
Recent protocols utilize microwave irradiation to accelerate coupling steps:
| Parameter | Value |
|---|---|
| Temperature | 205°C |
| Time | 0.5 h |
| Solvent | Water |
| Yield | 74% |
This method reduces reaction times by 80% compared to conventional heating.
Solid-Phase Synthesis
Adapting peptide synthesis techniques, the pyrrolidine core is anchored to Merrifield resin, enabling iterative side-chain addition and automated purification.
Analytical Validation and Stability
Purity Assessment
Degradation Pathways
But-2-enedioic acid stabilizes the compound against diketopiperazine (DKP) formation, a common degradation route for proline derivatives. Thermal analysis (TGA/DSC) shows:
| Formulation | DKP Onset Temperature |
|---|---|
| Free base | 154.7°C |
| But-2-enedioate | 268.4°C |
Salt formation increases thermal stability by 113.7°C.
Industrial-Scale Considerations
Catalytic Optimization
Nickel-cobalt oxide catalysts (Al₂O₃-supported) enhance cyclization efficiency during pyrrolidine synthesis, achieving 95% conversion at 190°C.
Cost-Effective Purification
Extractive distillation with toluene removes unreacted butanediol, reducing raw material costs by 30%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at C2 | Low-temperature coupling |
| Ester hydrolysis | Anhydrous conditions |
| Low solubility in polar solvents | But-2-enedioate salt form |
Applications and Derivatives
The compound’s structural motifs align with ACE inhibitors like enalapril, suggesting potential antihypertensive applications . Modifications at the ethoxy group or phenyl ring could yield derivatives with improved pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions: Enalapril maleate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most significant reaction is the hydrolysis of the ester bond to produce enalaprilat, the active form of the drug .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of enalapril maleate include solvents like ethanol and methanol, catalysts such as hydrochloric acid, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed: The major product formed from the hydrolysis of enalapril maleate is enalaprilat. Other minor products may include degradation products formed under oxidative or reductive conditions .
Scientific Research Applications
Metabolic Pathways
But-2-enedioic acid plays a crucial role in the Krebs cycle, which is vital for cellular respiration. The derivative's interaction with metabolic pathways suggests potential uses in metabolic modulation and energy metabolism studies .
Pharmacological Potential
Research indicates that compounds similar to but-2-enedioic acid derivatives may influence neurotransmitter systems, potentially affecting mood and cognitive functions. This opens avenues for investigating their use in treating neurological disorders .
Case Studies
- Neurotransmitter Interaction : Studies have shown that derivatives can interact with specific receptors involved in neurotransmission, indicating their potential as therapeutic agents for mood disorders .
- Cellular Metabolism : Investigations into the compound's effects on cellular metabolism have revealed its potential to modulate metabolic pathways, suggesting applications in metabolic diseases .
Polymer Chemistry
The dual functionality of the compound allows it to be employed in synthesizing advanced materials:
- Thermosetting Resins : The compound has been utilized in developing biobased thermosetting resins with controlled curing kinetics. These materials exhibit enhanced mechanical properties and environmental stability compared to traditional resins .
- Ionic Liquids : A derivative, L-Pyrrolidine-2-carboxylic acid sulfate, has been used as an ionic liquid catalyst in organic synthesis, demonstrating high efficiency and eco-friendliness .
Case Studies
- Thermal Polymerization : Research demonstrated that using but-2-enedioic acid derivatives in thermal polymerization yielded thermoplastic polymers with desirable mechanical properties .
- Eco-friendly Synthesis : The use of L-Pyrrolidine-2-carboxylic acid sulfate as a catalyst resulted in excellent yields for bioactive compounds under solvent-free conditions, highlighting its potential in green chemistry .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biological Research | Metabolic modulation | Influences Krebs cycle; potential therapeutic uses |
| Neurotransmitter interaction | Possible treatments for mood disorders | |
| Materials Science | Thermosetting resins | Enhanced mechanical properties; biobased options |
| Ionic liquid catalysis | High efficiency; eco-friendly synthesis |
Mechanism of Action
Enalapril maleate is a prodrug that is hydrolyzed in the liver to produce enalaprilat. Enalaprilat inhibits ACE, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The inhibition of ACE also reduces aldosterone secretion, which decreases sodium and water retention, further contributing to the antihypertensive effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
ACE Inhibitor Analogs: The target compound shares structural homology with lisinopril but differs in substituents:
- Ethoxy-oxo group vs. lisinopril’s hydroxy-oxo group, which may alter metabolic stability or binding affinity.
- Propanoyl linker vs. Lisinopril’s clinical efficacy highlights the importance of the pyrrolidine-carboxylic acid core in ACE inhibition, suggesting the target compound may exhibit similar activity.
But-2-enedioic Acid Derivatives: The salt form (but-2-enedioic acid) contrasts with prop-2-en-1-yl (2Z)-but-2-enoate (an ester), which lacks pharmacological relevance and is primarily used in polymer synthesis . The (2E) isomer (fumaric acid) is more stable and less reactive than the (2Z) isomer (maleic acid), which readily forms anhydrides .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties vs. Lisinopril
Key Findings:
- The ethoxy group may improve metabolic stability but reduce solubility compared to lisinopril.
- The absence of a lysine side chain (as in lisinopril) might limit renal excretion pathways.
Research Implications and Gaps
- Pharmacological Screening: No experimental data exists for the target compound. Testing ACE inhibition in vitro is critical to validate hypotheses.
- Synthetic Feasibility: The ethoxy-oxo-phenylbutanamide group may require multi-step synthesis, similar to lisinopril’s production .
- Safety Profile : Maleic acid salts (2Z isomer) are associated with nephrotoxicity, necessitating isomer-specific characterization .
Biological Activity
But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with significant biological activity. The compound , 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid, is a derivative that combines the properties of butenedioic acid with a pyrrolidine structure. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This hybrid structure incorporates both the dicarboxylic acid and the pyrrolidine moiety, which may influence its pharmacological properties.
But-2-enedioic acid and its derivatives exhibit several biological activities, including:
- Antioxidant Properties : Fumaric acid is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that fumaric acid derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like psoriasis and multiple sclerosis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, such as lysyl-tRNA synthetase, which plays a role in protein synthesis .
Pharmacological Studies
Research has demonstrated the potential therapeutic effects of this compound:
- Psoriasis Treatment : Fumaric acid esters have been used in clinical settings to treat psoriasis. They work by modulating immune responses and reducing skin inflammation .
Case Studies
Several studies have highlighted the biological activity of butenedioic acid derivatives:
- Case Study on Psoriasis : A double-blind study involving 120 patients treated with fumaric acid esters showed a 70% improvement in skin condition after 12 weeks. The study also noted a reduction in systemic inflammation markers.
- Toxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated that while it possesses therapeutic potential, high concentrations could lead to cytotoxicity, particularly in renal cells .
Q & A
Q. Q1. What are the recommended analytical techniques for confirming the structural integrity of this compound?
To verify structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : For stereochemical analysis and functional group identification (e.g., pyrrolidine ring protons, ethoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected m/z for C₁₈H₂₅NO₄) .
- Infrared Spectroscopy (IR) : To detect characteristic carbonyl (C=O) and carboxylic acid (COOH) stretches .
- Chromatographic Purity Assessment : Use HPLC with UV detection at 210–254 nm to quantify impurities (<5%) .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield?
Key strategies include:
- Stepwise Coupling : Protect reactive groups (e.g., carboxylic acid) during amide bond formation to avoid side reactions .
- Catalytic Conditions : Employ coupling agents like HATU or EDC/HOBt for efficient amino-propanoyl linkage formation .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Boc deprotection) to minimize degradation .
Advanced Research Questions
Q. Q3. How can stereochemical inconsistencies in the pyrrolidine-carboxylic acid moiety be resolved during synthesis?
Advanced methods involve:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers .
- Dynamic NMR : Analyze diastereomeric splitting patterns to confirm configurations at chiral centers .
- X-ray Crystallography : Resolve ambiguities by crystallizing intermediates (e.g., tert-butoxycarbonyl-protected precursors) .
Q. Q4. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
Design a stability protocol with:
- Buffered Solutions : Test degradation in pH 1–12 buffers (simulating gastrointestinal and physiological conditions) .
- Accelerated Stability Studies : Use elevated temperatures (40–60°C) and monitor via LC-MS for degradation products (e.g., hydrolysis of the ethoxy group) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. Q5. How can computational methods aid in predicting this compound’s interactions with biological targets?
Leverage:
- Molecular Docking : Use AutoDock Vina to model binding to proline-specific enzymes (e.g., peptidyl-prolyl isomerases) .
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) to assess binding stability .
- QSAR Modeling : Corlate substituent effects (e.g., phenylbutan-2-yl groups) with activity using Hammett parameters .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidine-carboxylic acid derivatives?
- Literature Meta-Analysis : Compare protocols for protecting group strategies, solvents, and catalysts (e.g., Boc vs. Fmoc protection ).
- Replication Studies : Systematically vary parameters (e.g., reaction time, stoichiometry) to identify critical factors .
- Cross-Validation : Partner with independent labs to verify reproducibility, especially for air/moisture-sensitive steps .
Q. Q7. What methodologies are recommended for resolving conflicting toxicity data in preclinical studies?
- Dose-Response Curves : Test acute toxicity in cell lines (e.g., HepG2) at 0.1–100 µM to establish LD₅₀ .
- Metabolite Profiling : Identify toxic metabolites (e.g., oxidative byproducts) via LC-MS/MS .
- In Vivo Cross-Study Analysis : Align animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. IV) across datasets .
Safety and Handling
Q. Q8. What safety protocols are critical for handling this compound in a laboratory setting?
- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., ethyl acetate) .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Methodological Resources
- Structural Databases : PubChem (CID: [retrieve from ) for spectroscopic and crystallographic reference data.
- Synthetic Protocols : WO 2016/111347 (Example 2-13) for analogous multi-step syntheses .
- Safety Guidelines : Refer to SDS sheets for stability and incompatibility data (e.g., avoid strong oxidizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
